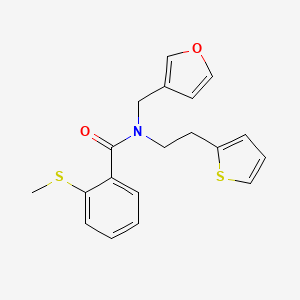

N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-2-methylsulfanyl-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S2/c1-23-18-7-3-2-6-17(18)19(21)20(13-15-9-11-22-14-15)10-8-16-5-4-12-24-16/h2-7,9,11-12,14H,8,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFIWBMBXDFFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide, with the CAS number 1421508-03-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHN OS |

| Molecular Weight | 357.5 g/mol |

| Structure | Structure |

Antiviral Properties

Recent studies suggest that compounds similar to this compound exhibit promising antiviral activity. For instance, derivatives of N-heterocycles have shown significant inhibition against various viruses, including SARS-CoV and Dengue virus. The structure-activity relationship indicates that specific substitutions enhance activity against viral targets, particularly in compounds containing furan and thiophene moieties .

The biological activity of this compound may be attributed to its ability to interact with viral proteins or host cell receptors, thereby hindering viral replication. The presence of the furan and thiophene rings suggests potential interactions with nucleic acids or proteins involved in viral life cycles. Compounds with similar structures have demonstrated inhibition of key enzymes such as reverse transcriptase and proteases .

Case Studies and Research Findings

- Antiviral Activity : A study reported that certain furan-containing compounds displayed EC values ranging from 0.20 to 0.96 μM against viral infections, indicating strong antiviral potency .

- Cytotoxicity Assessment : In vitro studies have shown that compounds related to this compound exhibit low cytotoxicity in mammalian cell lines (e.g., Vero and MDCK cells), with CC values exceeding 100 μM .

- Inhibition Studies : Research has demonstrated that structural modifications can significantly enhance the inhibitory activity against specific viral targets, suggesting a pathway for optimizing the compound for therapeutic use .

Summary of Findings

The compound this compound shows considerable promise as a bioactive agent, particularly in antiviral applications. Its unique chemical structure allows for diverse interactions within biological systems, making it a candidate for further pharmacological studies.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in inflammatory pathways.

- Anticancer Potential : Research indicates that derivatives of benzamide compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle regulators.

The biological activity of N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may mimic natural substrates, inhibiting enzymes critical for various biological processes.

- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents by disrupting bacterial cell membranes or inhibiting metabolic pathways .

Material Science

In addition to biological applications, this compound has potential uses in the development of advanced materials:

- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics.

- Conductive Polymers : The incorporation of furan and thiophene moieties enhances conductivity and stability in polymer matrices.

Case Studies

Several studies have explored the efficacy and mechanisms of action of this compound:

- Anticancer Efficacy : A study demonstrated that derivatives of this compound could effectively induce apoptosis in various cancer cell lines, suggesting potential for therapeutic use in oncology.

- Anti-inflammatory Mechanisms : Research highlighted its ability to inhibit specific pro-inflammatory cytokines, indicating its role as a potential anti-inflammatory agent.

- Antimicrobial Testing : Laboratory tests showed that this compound exhibited significant antimicrobial activity against several strains of bacteria, supporting its use as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Structural and Electronic Differences

- Heterocyclic vs. Aliphatic Substituents : The target compound’s furan and thiophene groups introduce conjugated π-systems, which may enhance binding to biological targets compared to aliphatic substituents (e.g., ’s hydroxy-dimethylethyl group) .

- Sulfur-Containing Groups : The methylthio group at the 2-position (similar to compounds in and ) could modulate electron-withdrawing effects and metabolic stability .

Preparation Methods

Synthesis of 2-(Methylthio)benzoyl Chloride

2-(Methylthio)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane at 0–5°C, yielding 2-(methylthio)benzoyl chloride. Excess reagent is removed under reduced pressure to prevent side reactions.

Stepwise N-Alkylation and Amide Formation

- Primary Amine Preparation :

- Acylation with Benzoyl Chloride :

Mechanistic Insight : The TEA neutralizes HCl, driving the reaction toward amide bond formation. Competing N-alkylation is mitigated by maintaining low temperatures.

Mitsunobu Reaction for Ether Linkage Installation

Synthesis of 2-(Methylthio)-N-(hydroxyethyl)benzamide

2-(Methylthio)benzoic acid is condensed with 2-aminoethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). The intermediate is then subjected to a Mitsunobu reaction with furan-3-ylmethanol and diethyl azodicarboxylate (DEAD).

Thiophene-Ethyl Group Introduction

The hydroxyl group of the Mitsunobu product is replaced with 2-(thiophen-2-yl)ethan-1-amine via nucleophilic substitution using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

Yield : 45–50% overall.

Ugi Four-Component Reaction (Ugi-4CR)

A one-pot synthesis leverages the Ugi reaction for convergent assembly:

- Components :

- 2-(Methylthio)benzoic acid

- Furan-3-ylmethanamine

- 2-(Thiophen-2-yl)ethan-1-amine

- tert-Butyl isocyanide

- Conditions : Methanol, 25°C, 24 hours.

Advantages : High atom economy and reduced purification steps.

Limitations : Moderate yield (40–45%) due to steric hindrance from the methylthio group.

Post-Functionalization of Preformed Benzamide

Thiol-Ene Click Chemistry

- Synthesis of 2-Vinylbenzamide :

- 2-(Methylthio)benzamide is treated with vinyl magnesium bromide in THF.

- Thiol-Ene Coupling :

Yield : 55–60%.

Spectroscopic Validation and Analytical Data

Table 1: Key Spectroscopic Data for N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Amide Coupling | 58–62 | 98 | High regioselectivity |

| Mitsunobu Reaction | 45–50 | 95 | Ether bond stability |

| Ugi-4CR | 40–45 | 90 | Convergent synthesis |

| Thiol-Ene Click Chemistry | 55–60 | 97 | Rapid functionalization |

Challenges and Optimization Strategies

Q & A

Basic Questions

Q. What are the established synthetic methodologies for N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with bromination of the benzamide core using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., AlCl₃) . Subsequent steps introduce the furan-3-ylmethyl and thiophen-2-ylethyl groups via nucleophilic substitution or coupling reactions (e.g., amide bond formation). Key reaction parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity.

- Temperature control : Reactions are often conducted between 0°C and 60°C to balance reactivity and side-product formation.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization improves purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR spectroscopy identifies substituent positions and confirms stereochemistry. Key peaks include aromatic protons (δ 6.8–8.2 ppm) and methylthio groups (δ 2.5 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ ion).

- Purity Assessment : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water gradient) detects impurities (<1%). Discrepancies in spectral data necessitate reprocessing (e.g., recrystallization in ethanol) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of structurally complex benzamide derivatives like this compound?

- Methodological Answer :

- Side Reaction Mitigation :

- Competing Substitutions : Use bulky bases (e.g., DIPEA) to suppress over-alkylation .

- Oxidation Control : Conduct methylthio group incorporation under inert atmospheres (N₂/Ar) to prevent sulfoxide formation .

- Catalytic Efficiency : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to minimize cross-talk between heteroaromatic groups .

- Process Monitoring : In-situ FTIR tracks reactive intermediates, while TLC (silica, UV visualization) monitors reaction progress .

Q. What experimental approaches are recommended to investigate structure-activity relationships (SAR) for the methylthio and heteroaromatic substituents in this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methylthio with methoxy or halogens) via targeted substitutions .

- Biological Assays : Test analogs against enzyme targets (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR to quantify binding affinities (IC₅₀ values) .

- Computational SAR : Perform docking studies (AutoDock Vina) to correlate substituent electronegativity with binding pocket interactions .

Q. How should conflicting data regarding this compound's biological activity (e.g., enzyme inhibition vs. no observed effect) be systematically addressed?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .

- Orthogonal Validation : Confirm activity via dual methods (e.g., enzymatic assay + cellular viability assay) .

- Meta-Analysis : Compare datasets across studies to identify outliers (e.g., Z-score analysis) and control for batch-to-batch compound variability .

Q. What computational strategies are employed to predict the binding affinity of this compound to potential biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with target proteins (e.g., hydrophobic pockets accommodating thiophene rings) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors from the benzamide core) using LigandScout .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.